(R)-Lercanidipine Hydrochloride (R)-Lercanidipine Hydrochloride A dihydropyridine calcium channel blocker.
Brand Name: Vulcanchem
CAS No.: 187731-34-6
VCID: VC0193116
InChI: InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1
SMILES: CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Molecular Formula: C36H42ClN3O6
Molecular Weight: 648.19

(R)-Lercanidipine Hydrochloride

CAS No.: 187731-34-6

Cat. No.: VC0193116

Molecular Formula: C36H42ClN3O6

Molecular Weight: 648.19

Purity: > 95%

* For research use only. Not for human or veterinary use.

(R)-Lercanidipine Hydrochloride - 187731-34-6

CAS No. 187731-34-6
Molecular Formula C36H42ClN3O6
Molecular Weight 648.19
IUPAC Name 5-O-[1-[3,3-diphenylpropyl(methyl)amino]-2-methylpropan-2-yl] 3-O-methyl (4R)-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride
Standard InChI InChI=1S/C36H41N3O6.ClH/c1-24-31(34(40)44-6)33(28-18-13-19-29(22-28)39(42)43)32(25(2)37-24)35(41)45-36(3,4)23-38(5)21-20-30(26-14-9-7-10-15-26)27-16-11-8-12-17-27;/h7-19,22,30,33,37H,20-21,23H2,1-6H3;1H/t33-;/m1./s1
SMILES CC1=C(C(C(=C(N1)C)C(=O)OC(C)(C)CN(C)CCC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC(=CC=C4)[N+](=O)[O-])C(=O)OC.Cl
Appearance Pale Yellow to Yellow Solid
Melting Point 131-134°C

Chemical Properties and Structure

(R)-Lercanidipine hydrochloride is characterized by specific chemical properties that influence its pharmacokinetic and pharmacodynamic profile. The deuterium-labeled version, (R)-Lercanidipine-d3 hydrochloride, has been studied extensively and provides insights into the non-labeled compound's properties.

Basic Chemical Data

The chemical properties of (R)-Lercanidipine hydrochloride can be summarized in the following table:

PropertyValue
CAS Number1217724-52-1 (for the deuterated version)
Molecular FormulaC₃₆H₃₉D₃ClN₃O₆ (for the deuterated version)
Molecular Weight651.21 g/mol (for the deuterated version)
ClassificationCalcium channel blocker, Dihydropyridine derivative
SolubilityHighly lipophilic
StorageRecommended at -20°C

Table 1: Chemical properties of (R)-Lercanidipine-d3 hydrochloride

Structural Characteristics

(R)-Lercanidipine hydrochloride possesses the characteristic dihydropyridine ring structure with specific stereochemistry at the chiral center. Its high lipophilicity enables easy penetration and considerable concentration in the phospholipid bilayer of smooth muscle cell membranes, from which it is gradually released to interact with L-type calcium channels . The compound's structural features contribute significantly to its pharmacological properties, including its extended duration of action despite a relatively short plasma half-life.

The compound differs from the (S)-enantiomer in its three-dimensional configuration, which affects its binding affinity to calcium channels and consequently its pharmacological potency.

Pharmacological Profile

Mechanism of Action

Like other dihydropyridine calcium channel blockers, (R)-lercanidipine hydrochloride exerts its effects by inhibiting the influx of extracellular calcium across myocardial and vascular smooth muscle cell membranes. This occurs through various mechanisms including:

  • Deforming the calcium channel structure

  • Inhibiting ion-control gating mechanisms

  • Potentially interfering with calcium release from the sarcoplasmic reticulum

The resulting decrease in intracellular calcium inhibits the contractile processes of myocardial smooth muscle cells, causing:

  • Dilation of coronary and systemic arteries

  • Increased oxygen delivery to myocardial tissue

  • Decreased total peripheral resistance

  • Decreased systemic blood pressure

  • Decreased afterload

Target Specificity

(R)-Lercanidipine hydrochloride primarily targets voltage-dependent calcium channels, specifically:

  • Voltage-dependent calcium channel gamma-1 subunit (as an inhibitor)

  • Voltage-dependent calcium channel subunit alpha-2/delta-1 (as a blocker)

This targeting profile contributes to its therapeutic effects in hypertension management.

Pharmacokinetics

Although specific pharmacokinetic data for (R)-lercanidipine hydrochloride is limited in the search results, information about lercanidipine provides insight into the general pharmacokinetic profile that would be expected for its enantiomers.

Absorption and Distribution

After oral administration, lercanidipine is well absorbed from the gastrointestinal tract, with peak plasma concentrations occurring 1.5-3 hours after ingestion . The compound demonstrates high serum protein binding and rapid accumulation in arteriolar cell membranes due to its lipophilicity .

Metabolism and Elimination

Lercanidipine undergoes metabolism primarily via the cytochrome P450 (CYP) 3A4 enzyme system, with the resulting metabolites eliminated in both urine and feces . This metabolic pathway creates potential for drug interactions with other substances that induce or inhibit CYP3A4.

Half-life and Duration of Action

A notable characteristic of lercanidipine is its biphasic elimination profile:

  • First phase: elimination plasma half-life of 3-5 hours

  • Second phase: terminal half-life of 10.5 hours

Stock Solution Preparation

For research applications, stock solutions of (R)-Lercanidipine-d3 hydrochloride can be prepared according to the following table:

Concentration1 mg5 mg10 mg
1 mM1.5356 mL7.678 mL15.356 mL
5 mM0.3071 mL1.5356 mL3.0712 mL
10 mM0.1536 mL0.7678 mL1.5356 mL

Table 2: Stock solution preparation guidance for (R)-Lercanidipine-d3 hydrochloride

Enantioselectivity and Comparison with (S)-Lercanidipine

One of the most significant aspects of (R)-lercanidipine is its distinct enantioselectivity profile when compared to (S)-lercanidipine.

Potency Differences

Research conducted on Chinese hamster ovary (CHO) cells expressing the vascular Cav1.2b subunit of L-type calcium channels has demonstrated clear enantioselectivity in the calcium channel blocking action of lercanidipine . The IC50 values (concentration required for 50% inhibition) were:

  • (S)-lercanidipine: 1.8 × 10⁻⁸ M (Hill coefficient = 0.8)

  • (R)-lercanidipine: 7.4 × 10⁻⁸ M (Hill coefficient = 1)

These values indicate that (S)-lercanidipine is approximately 4.1-fold more potent than the (R)-enantiomer in blocking vascular calcium channels, highlighting the significance of stereochemistry in the pharmacological activity of lercanidipine .

Voltage-Dependent Effects

At depolarized holding potential (-40 mV), (S)-lercanidipine exhibited a 35-fold greater potency compared to standard conditions (-80 mV) . This voltage-dependent characteristic likely applies to (R)-lercanidipine as well, though potentially with different magnitudes due to its distinct stereochemistry.

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